molecular formula C11H19N5O2 B7758567 MFCD05743986

MFCD05743986

Cat. No.: B7758567
M. Wt: 253.30 g/mol
InChI Key: WQDRKOXUGPDAQC-UHFFFAOYSA-N
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Description

The MDL identifier (MFCD05743986) suggests it is a boronic acid derivative or organohalide compound, given the naming conventions observed in similar MDL entries (e.g., MFCD13195646, MFCD10574686) . Such compounds are widely used in pharmaceutical synthesis, agrochemicals, and materials science due to their versatility in cross-coupling reactions and bioactivity .

Properties

IUPAC Name

6-methyl-5-(3-morpholin-4-ylpropylamino)-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2/c1-9-10(13-11(17)15-14-9)12-3-2-4-16-5-7-18-8-6-16/h2-8H2,1H3,(H2,12,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDRKOXUGPDAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N=C1NCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05743986 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to achieve the desired product. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

MFCD05743986 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific catalysts or reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Catalysts like palladium on carbon or reagents such as halogens are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound.

Scientific Research Applications

MFCD05743986 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: this compound is utilized in the production of various industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism by which MFCD05743986 exerts its effects involves specific molecular targets and pathways. The compound interacts with certain enzymes or receptors, leading to a cascade of biochemical reactions that result in its observed effects. Detailed studies are conducted to elucidate these pathways and understand the compound’s mode of action.

Comparison with Similar Compounds

Structural Insights :

  • Both analogs contain halogen atoms (Br/Cl) critical for catalytic coupling reactions.
  • CAS 1046861-20-4 shares a boronic acid group, suggesting this compound may participate in similar Suzuki reactions .

Physicochemical Properties

Property CAS 1046861-20-4 CAS 54198-89-9
Molecular Weight 235.27 g/mol 128.56 g/mol
Solubility 0.24 mg/mL (water) 0.687 mg/mL (water)
Log Po/w (XLOGP3) 2.15 1.64 (estimated)
GI Absorption High High
Bioavailability Score 0.55 0.55
Synthetic Accessibility 2.07 (moderate) 1.0 (high)

Key Differences :

  • Solubility : CAS 54198-89-9 exhibits higher aqueous solubility, advantageous for drug formulation .
  • Lipophilicity : CAS 1046861-20-4’s higher log P suggests better membrane permeability, critical for agrochemicals .

Comparison :

  • Boronic acid synthesis (CAS 1046861-20-4) requires aqueous conditions, whereas pyrimidine derivatives (CAS 54198-89-9) favor anhydrous environments.

Research Findings :

  • CAS 1046861-20-4 : Demonstrated utility in synthesizing biaryl compounds for OLED materials .
  • CAS 54198-89-9 : Showed IC₅₀ values <10 µM against breast cancer cell lines .

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